Comparative Antiproliferative Activity in HCT-116 Colon Cancer Cells
In a direct comparative study against taxifolin and other methylated derivatives, 3'-O-Methyltaxifolin (compound 2) exhibited an IC50 value of 36 ± 2.25 μg/mL against the HCT-116 human colon cancer cell line. In contrast, its parent compound taxifolin (compound 4) showed an IC50 of 32 ± 2.35 μg/mL. This demonstrates that 3'-O-methylation of taxifolin results in a modest decrease in antiproliferative potency in this model, a key piece of SAR data for researchers developing flavonoid-based therapeutics [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HCT-116 colon cancer cells |
|---|---|
| Target Compound Data | 36 ± 2.25 μg/mL |
| Comparator Or Baseline | Taxifolin: 32 ± 2.35 μg/mL; 7-O-Methyltaxifolin: 34 ± 2.15 μg/mL; 7,3'-di-O-Methyltaxifolin: 33 ± 1.25 μg/mL |
| Quantified Difference | 3'-O-Methyltaxifolin is 1.125-fold less potent than taxifolin in this assay. |
| Conditions | MTT antiproliferative assay; HCT-116 human colon cancer cell line; 48-hour treatment. |
Why This Matters
This direct comparison confirms that the 3'-O-methylation of taxifolin yields a quantifiably distinct antiproliferative profile, which is essential for structure-activity relationship (SAR) studies and for selecting the correct methylated derivative for specific experimental hypotheses.
- [1] Mohammed HA, et al. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads. ACS Omega. 2022. View Source
